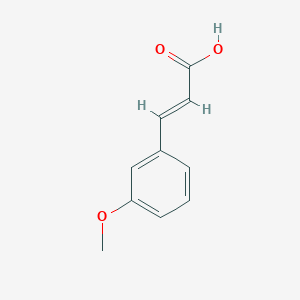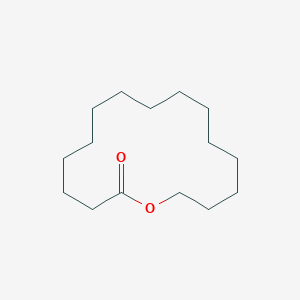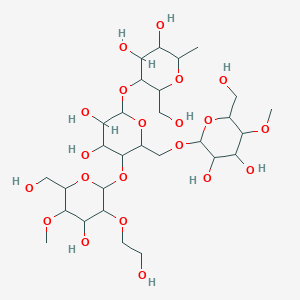
Ácido 3-metoxicinámico
Descripción general
Descripción
3-Methoxycinnamic acid, also known as trans-3-methoxycinnamic acid, is an organic compound with the molecular formula C10H10O3. It is a derivative of cinnamic acid, characterized by the presence of a methoxy group (-OCH3) attached to the phenyl ring. This compound is known for its various applications in the fields of chemistry, biology, and medicine due to its unique chemical properties .
Aplicaciones Científicas De Investigación
3-Methoxycinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: It is used in the production of biologically active phospholipids and other functional materials.
Mecanismo De Acción
Target of Action
3-Methoxycinnamic acid is a useful organic compound used in life science research
Biochemical Pathways
These pathways are useful in the development of a biorefinery concept based on the biocatalytic conversion of hydroxycinnamic acids .
Result of Action
It has been shown to have good anti-virulence and anti-biofilm activities against certain bacterial species
Análisis Bioquímico
Cellular Effects
The effects of 3-Methoxycinnamic acid on cells and cellular processes are diverse. It has been shown to inhibit biofilm formation in certain bacterial species, indicating its potential role in microbial pathogenesis
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxycinnamic acid can change over time. It has been shown to inhibit biofilm formation in Agrobacterium tumefaciens, suggesting potential temporal effects on cellular function . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
3-Methoxycinnamic acid is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methoxycinnamic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where benzaldehyde is reacted with acetic anhydride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate, which upon hydrolysis yields 3-methoxycinnamic acid .
Industrial Production Methods: In industrial settings, 3-methoxycinnamic acid is often produced via the catalytic hydrogenation of 3-methoxybenzaldehyde followed by oxidation. This method is preferred due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methoxybenzoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of 3-methoxycinnamic acid can yield 3-methoxyhydrocinnamic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: 3-Methoxybenzoic acid.
Reduction: 3-Methoxyhydrocinnamic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
3-Methoxycinnamic acid is similar to other cinnamic acid derivatives such as:
Ferulic Acid:
Caffeic Acid: This compound has two hydroxyl groups on the phenyl ring, making it a more potent antioxidant compared to 3-methoxycinnamic acid.
p-Methoxycinnamic Acid: Similar to 3-methoxycinnamic acid but with the methoxy group in the para position, it exhibits different biological activities.
Uniqueness: 3-Methoxycinnamic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group in the meta position allows for unique interactions in chemical reactions and biological systems .
Propiedades
IUPAC Name |
(E)-3-(3-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPNXAULYJPXEH-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70875904 | |
| Record name | (E)-3-Methoxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70875904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6099-04-3, 17570-26-2 | |
| Record name | trans-3-Methoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamic acid, m-methoxy-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017570262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6099-04-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-3-Methoxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70875904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-methoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.499 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(3-methoxyphenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 3-methoxycinnamic acid is C10H10O3, and its molecular weight is 178.18 g/mol.
A: Yes, several studies have characterized 3-methoxycinnamic acid using various spectroscopic techniques. Researchers commonly employ techniques like UV-Vis, infrared (IR), and proton nuclear magnetic resonance (1H-NMR) spectrometry for structural elucidation. [, , , ]
A: Yes, researchers have synthesized and evaluated the antiproliferative activity of phosphatidylcholines containing 3-methoxycinnamic acid at different positions. These conjugates displayed higher antitumor activity compared to free 3-methoxycinnamic acid, indicating the impact of structural modification on biological activity. []
ANone: Research suggests that 3-methoxycinnamic acid and its derivatives hold potential for various applications, including:
- Anti-tumor agents: Studies show that phosphatidylcholine conjugates of 3-methoxycinnamic acid exhibit potent antiproliferative activity against various human cancer cell lines. []
- Tyrosinase inhibitors: 3-Methoxycinnamic acid demonstrates inhibitory activity against tyrosinase, an enzyme involved in melanin synthesis, making it potentially useful in cosmetics for skin-whitening applications. []
ANone: Researchers utilize various analytical methods for the characterization and quantification of 3-methoxycinnamic acid, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify 3-methoxycinnamic acid in complex mixtures, such as plant extracts. [, ]
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly coupled with UV-Vis detectors, allows for the separation and quantification of 3-methoxycinnamic acid in various matrices. []
A: Research has explored the formation of inclusion complexes between 3-methoxycinnamic acid and cyclodextrins (β-cyclodextrin and 2-HP-β-cyclodextrin) in aqueous solutions. These studies utilized conductivity measurements to determine formation constants and thermodynamic parameters, providing insights into the solubility and complexation behavior of 3-methoxycinnamic acid. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione](/img/structure/B145810.png)











